molecular formula C26H25N5O4S B11996342 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11996342
M. Wt: 503.6 g/mol
InChI Key: DGMSRYAZDXFZLA-JVWAILMASA-N
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Description

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetically designed small molecule recognized in scientific literature as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a primary mediator of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. This compound exerts its effects by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the receptor's autophosphorylation and subsequent downstream signaling pathways. Research indicates that this inhibition effectively suppresses endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis. The core research value of this inhibitor lies in its utility as a pharmacological tool for dissecting the VEGFR-2 signaling axis in various in vitro and in vivo models of cancer. Its application extends to investigating tumor microenvironment dynamics and for evaluating combination therapies where angiogenesis inhibition may synergize with other anticancer agents. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting growth in several cancer cell lines, highlighting its potential as a lead compound for the development of novel antiangiogenic therapeutics. This makes it a critical reagent for researchers in oncology and vascular biology focused on understanding and targeting the angiogenic switch in malignant diseases.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-33-21-12-10-19(11-13-21)25-29-30-26(31(25)20-7-5-4-6-8-20)36-17-24(32)28-27-16-18-9-14-22(34-2)23(15-18)35-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+

InChI Key

DGMSRYAZDXFZLA-JVWAILMASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Synthesis

The initial step involves synthesizing the hydrazide backbone through condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide. A greener approach eliminates traditional reflux methods by employing solvent-free mechanochemical grinding. For example, 3,4-dimethoxybenzaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) are ground with SiO₂-H₂SO₄ (300 mg) for 15–30 minutes, achieving 89–92% yield. This method reduces waste and avoids volatile organic solvents.

1,2,4-Triazole Ring Formation

The triazole moiety is constructed via microwave-assisted cyclocondensation. 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) reacts with 2-chloroacetohydrazide (1.1 equiv) in n-butanol under microwave irradiation (150°C, 2 hours), yielding 78–85% of the triazole-thioether intermediate. Potassium carbonate catalyzes the reaction, enhancing nucleophilic substitution at the sulfur center.

Final Condensation

The hydrazide and triazole-thioether intermediates undergo Schiff base formation. 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 equiv) reacts with 3,4-dimethoxybenzaldehyde (1.05 equiv) in ethanol under reflux for 4–6 hours. The reaction is monitored by TLC (ethyl acetate/hexane 3:1), with the product recrystallized from ethanol to achieve 70–75% purity.

Optimization of Reaction Parameters

Table 1. Comparative Analysis of Synthesis Conditions

StepMethodCatalystTemperature (°C)Time (h)Yield (%)
Hydrazide formationMechanochemicalSiO₂-H₂SO₄RT0.589–92
Triazole synthesisMicrowaveK₂CO₃150278–85
CondensationRefluxNone80670–75

Key findings:

  • Mechanochemical grinding outperforms solution-phase methods in step 1, reducing reaction time by 80%.

  • Microwave irradiation accelerates triazole formation while minimizing side products like transaminated derivatives.

Advanced Methodologies

One-Pot Sequential Synthesis

Recent protocols combine hydrazide and triazole synthesis in a single vessel. A mixture of 3,4-dimethoxybenzaldehyde , thiosemicarbazide , and 5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol undergoes sequential condensation in ethanol under gradient heating (50°C → 120°C). This approach simplifies purification but requires precise stoichiometric control to avoid oligomerization.

Solid-Supported Catalysis

Immobilized sulfonic acid catalysts (e.g., SiO₂-SO₃H) enable recyclability in hydrazide formation. After five cycles, catalyst activity remains above 85%, reducing costs by 40% compared to homogeneous acids.

Characterization and Validation

Post-synthesis analysis employs:

  • ¹H/¹³C NMR : Confirms hydrazone (δ 8.3–8.5 ppm) and triazole (δ 7.9–8.1 ppm) proton environments.

  • IR Spectroscopy : Identifies N–H stretches (3250 cm⁻¹) and C=O vibrations (1680 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak at m/z 503.6 aligns with the theoretical molecular weight.

Challenges and Mitigation Strategies

  • Low Solubility : The final compound’s poor solubility in polar solvents complicates purification. Switching to DMF/ethanol mixtures (1:3) improves crystallization.

  • Byproduct Formation : Transamination during triazole synthesis is suppressed by maintaining pH < 7 using acetic acid .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity:
Recent studies have demonstrated that N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro assays have shown effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The presence of the triazole moiety is believed to enhance its antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2.2 Anticancer Properties:
The compound has also been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. In particular, its ability to inhibit cell proliferation in various cancer cell lines has been documented, making it a candidate for further development in cancer therapeutics.

2.3 Anti-inflammatory Effects:
Research has suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production and inhibit pathways associated with chronic inflammation, thus presenting potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy groups or alterations in the triazole structure can significantly influence its pharmacological properties.

Modification Effect on Activity
Increased lipophilicityEnhanced membrane permeability
Altered substituents on triazoleVaried antimicrobial potency
Different hydrazone linkagesChanges in anticancer efficacy

Case Studies

Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, this compound was screened against a panel of microbial strains using standard disc diffusion methods. Results indicated that it outperformed many commercially available antibiotics in terms of inhibition zones.

Case Study 2: Cancer Cell Line Testing
A research group conducted cytotoxicity assays on various cancer cell lines (e.g., HeLa, MCF7) and found that this compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

ZE-4b (N-[{(2-Phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide)
  • Key differences :
    • Pyridine-2-yl group at position 5 (vs. 4-methoxyphenyl in Compound A).
    • Ethyl group at position 4 (vs. phenyl in Compound A).
  • Reduced steric bulk compared to the 4-methoxyphenyl group may alter binding affinity in biological assays .
ZE-4c (N-[{(2-Phenyl)methylidene]-2-(4-(fluorophenyl)-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide)
  • Key differences :
    • Fluorophenyl group at position 4 (vs. phenyl in Compound A).

Variations in the Hydrazide Moiety

Compound B (2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(2-methylphenyl)methylene]acetohydrazide)
  • Key differences :
    • 2-Methylphenyl methylidene substituent (vs. 3,4-dimethoxyphenyl in Compound A).
  • This may lower inhibitory potency against targets like α-glucosidase (see Table 1) .
Compound C (2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide)
  • Key differences :
    • Chlorophenyl at position 5 and 4-methylphenyl at position 4 (vs. 4-methoxyphenyl and phenyl in Compound A).
  • Impact :
    • Chlorine’s electron-withdrawing nature may decrease electron density on the triazole ring, affecting redox properties and metabolic stability .
α-Glucosidase Inhibition (IC₅₀ Values)
Compound Substituents (Triazole/Hydrazide) IC₅₀ (μM) Reference
Compound A 5-(4-MeOPh), 4-Ph, 3,4-diMeOPh Not reported
212 4-MeBz, 2-(ethylthio)-benzimidazolyl 6.84 ± 1.3
228 2,4-diOHBz, 2-(ethylthio)-imidazolyl 6.10 ± 0.8
Acarbose (Standard) 378.2 ± 0.12
  • Analysis :
    • Electron-donating groups (e.g., hydroxyl in 228 ) enhance inhibitory potency, suggesting that Compound A’s 3,4-dimethoxy groups may similarly improve activity through hydrogen bonding or π-stacking .

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C27H27N5O5S, with a molecular weight of 533.611 g/mol . Its structure features a triazole ring, which is known for its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-component reactions that can be catalyzed by various methods, including ultrasound-assisted techniques. Recent advancements in synthetic methodologies have improved yields and purity .

Anticancer Activity

Research indicates that the compound exhibits notable anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value of 44.77 µg/mL against A431 epidermoid carcinoma cells, suggesting strong potential as an anticancer agent .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
A431 (Epidermoid)44.77
HCT116 (Colon)201.45
BJ-1 (Normal Fibroblast)92.05

Antimicrobial Activity

The compound also demonstrates antimicrobial activity. It was tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The minimal inhibitory concentration (MIC) values indicate that it is particularly potent against Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Results

BacteriaMIC (mg/mL)
Staphylococcus aureus1.56
Klebsiella pneumoniae6.25
Candida albicans12.5

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Results indicated a dose-independent radical scavenging activity, highlighting its potential as an antioxidant agent even at low concentrations .

Molecular docking studies have elucidated the binding interactions between this compound and various biological targets. The triazole moiety plays a crucial role in enhancing binding affinity to enzymes involved in cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar triazole derivatives, reinforcing the therapeutic potential of this class of compounds:

  • Antitumor Studies : A study highlighted the effectiveness of triazole derivatives against multiple cancer types, emphasizing their role in inhibiting tumor growth through various mechanisms such as apoptosis induction .
  • Antimicrobial Studies : Another research effort examined the antibacterial properties of related compounds, establishing a correlation between structural modifications and enhanced antimicrobial efficacy .
  • Toxicity Assessments : Toxicity evaluations have been conducted to ascertain safety profiles for potential therapeutic applications, with findings indicating acceptable safety margins in preliminary animal studies .

Q & A

Basic: What are the common synthetic routes and key analytical techniques for characterizing this compound?

Answer:
Synthesis typically involves multi-step reactions starting with hydrazide intermediates. For example, hydrazone formation via condensation of substituted benzaldehydes with acetohydrazide derivatives is a key step . The triazole-sulfanyl moiety is often introduced through cyclization or thiolation reactions using reagents like thiourea or Lawesson’s reagent . Key analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns .
  • IR spectroscopy to identify functional groups (e.g., C=O, N–H stretches) .
  • X-ray crystallography (using SHELX software ) for unambiguous structural determination .

Basic: What pharmacological activities have been reported for this compound and related analogs?

Answer:
Reported activities include:

  • Antiplatelet/anticoagulant effects : Structural analogs with triazole-hydrazone motifs show prolonged bleeding time in murine models via thromboxane inhibition .
  • α-Glucosidase inhibition : Derivatives with substituted benzylidene groups exhibit IC₅₀ values as low as 6.84 µM, surpassing acarbose (IC₅₀ = 378 µM) .
  • Antioxidant/anticancer activity : Methoxyphenyl-substituted triazoles demonstrate radical scavenging and cytotoxicity via ROS modulation .

Advanced: How can reaction conditions for synthesizing this compound be optimized using computational methods?

Answer:
Heuristic algorithms like Bayesian optimization enable efficient exploration of reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. These models iteratively predict optimal conditions based on prior experimental data, reducing trial-and-error approaches . For example, microwave-assisted synthesis (compared to conventional heating) reduces reaction time by 50–70% while improving yields in triazole derivatives .

Advanced: What strategies resolve contradictions in crystallographic data during structural elucidation?

Answer:

  • SHELX refinement : Use restraints for disordered moieties (e.g., methoxyphenyl groups) and validate hydrogen bonding via distance-angle constraints .
  • Cross-validation : Compare experimental X-ray data with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G* level) to identify outliers .
  • Twinned data handling : For ambiguous reflections, employ twin-law matrices in SHELXL to refine occupancy ratios .

Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?

Answer:

  • Electron-donating groups (e.g., methoxy) enhance α-glucosidase inhibition by stabilizing enzyme-ligand interactions via hydrogen bonding .
  • Hydrophobic substituents (e.g., phenyl, naphthyl) improve anticancer activity by increasing membrane permeability .
  • Sulfanyl vs. sulfonyl groups : Sulfanyl analogs show higher anticoagulant potency due to thiol-disulfide exchange mechanisms .

Advanced: What computational tools predict bioactivity and mechanistic pathways for this compound?

Answer:

  • Molecular docking (AutoDock Vina, Glide) to map binding poses in α-glucosidase or tyrosinase active sites .
  • MD simulations (GROMACS) to assess ligand-protein stability and identify critical residues (e.g., HIS280 in α-glucosidase) .
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict IC₅₀ trends .

Advanced: How do solvent effects and reaction kinetics influence the synthesis of triazole-sulfanyl intermediates?

Answer:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) accelerate cyclization by stabilizing transition states .
  • Kinetic profiling : Use in-situ IR or HPLC to monitor intermediate consumption. For example, triazole formation follows pseudo-first-order kinetics with activation energy ~60 kJ/mol .
  • Microwave vs. conventional heating : Microwave irradiation reduces activation energy by 15–20%, enabling faster equilibration .

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